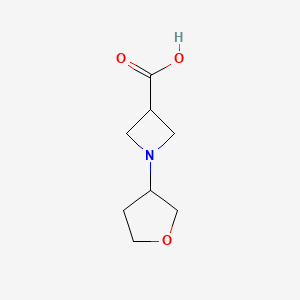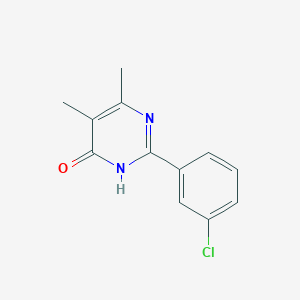![molecular formula C17H19N5S2 B3003178 2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-27-6](/img/structure/B3003178.png)
2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine" is a chemical entity that appears to be related to a class of compounds that have been studied for various properties and biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can give insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of various intermediates such as ethyl 2-(2-alkylsulfanylethyl)-3-oxobutanoates with amidines and thiourea, as seen in the synthesis of new 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines . The process may involve multiple steps, including the use of different catalysts and reaction conditions to achieve the desired substitution patterns on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction methods . These studies provide detailed information on the geometry, vibrational assignments, and molecular orbital energies. For instance, the single crystal structure of a related compound crystallizes in the monoclinic system with a specific space group . Such detailed structural analysis is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the presence of a phenylsulfonyl group in some thienopyrimidine derivatives has been associated with potent HIV-1 replication inhibition . The sulfur atoms in these compounds may also participate in various chemical transformations, such as oxidation to sulfoxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using computational methods like Density Functional Theory (DFT). These studies can predict properties such as ionization potential, electron affinity, electronegativity, global chemical hardness, and softness . Additionally, the HOMO-LUMO gap obtained from UV-Visible spectroscopy and TD-DFT approach can give insights into the electronic properties and potential reactivity of the compound . The molecular electrostatic potential maps can also indicate regions of electron density, which are important for understanding how the compound might interact with other molecules .
Case Studies
While the provided papers do not mention specific case studies involving the exact compound , they do provide insights into the biological activities of structurally related compounds. For instance, some derivatives have been evaluated for their binding affinity to serotonin 5-HT6 receptors, demonstrating significant selectivity and potency . Another study identified thienopyrimidine derivatives as novel HIV-1 replication inhibitors, highlighting the potential therapeutic applications of these compounds .
Orientations Futures
The future directions for research on “2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” and other 1,2,4-triazole derivatives could involve further exploration of their biological activities, including their anticancer properties . Additionally, further studies could be conducted to understand their mechanism of action and improve their pharmacokinetics, pharmacological, and toxicological properties .
Propriétés
IUPAC Name |
2-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S2/c1-3-13(2)24-17-21-20-15(12-23-16-18-10-7-11-19-16)22(17)14-8-5-4-6-9-14/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZBYUUDYWQMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

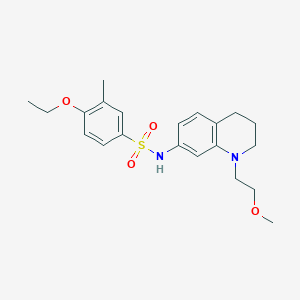
![5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B3003096.png)
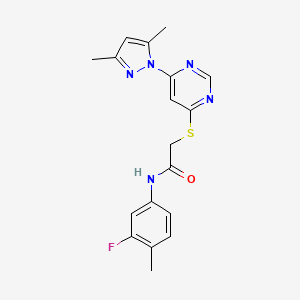
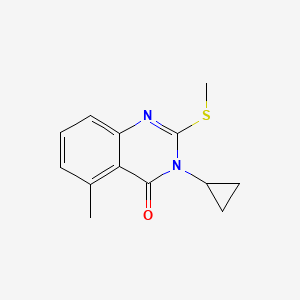
![Spiro[3.6]decan-2-amine;hydrochloride](/img/structure/B3003102.png)
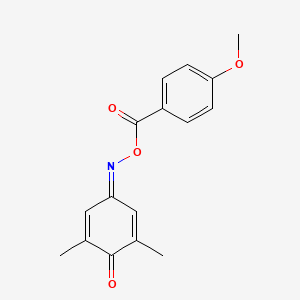
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3003104.png)
![ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate](/img/structure/B3003107.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3003108.png)
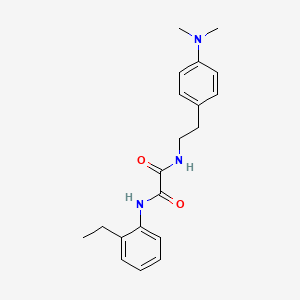
![3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003112.png)
